molecular formula C27H22FN5O3 B15097218 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097218
M. Wt: 483.5 g/mol
InChI Key: BGBUVTYKOHOSQS-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-fluorophenyl ethylamine, and pyrrolo[2,3-b]quinoxaline derivatives. The synthesis may involve:

    Formation of the benzodioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Coupling with 2-fluorophenyl ethylamine: This step involves the nucleophilic substitution reaction where the benzodioxole intermediate reacts with 2-fluorophenyl ethylamine.

    Formation of the pyrrolo[2,3-b]quinoxaline core: This step involves the cyclization reaction to form the quinoxaline ring system.

    Final coupling and amination: The final step involves coupling the intermediate with the carboxamide group and introducing the amino group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions may occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Quinoxaline quinones.

    Reduction products: Dihydroquinoxaline derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

Medicine

The compound may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

It can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.

    Benzodioxole derivatives: Compounds with the benzodioxole ring system, known for their pharmacological properties.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, often used in medicinal chemistry for their enhanced biological activity.

Uniqueness

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H22FN5O3

Molecular Weight

483.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C27H22FN5O3/c28-18-6-2-1-5-17(18)11-12-33-25(29)23(24-26(33)32-20-8-4-3-7-19(20)31-24)27(34)30-14-16-9-10-21-22(13-16)36-15-35-21/h1-10,13H,11-12,14-15,29H2,(H,30,34)

InChI Key

BGBUVTYKOHOSQS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6F)N

Origin of Product

United States

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